4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide
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Overview
Description
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is an azo compound characterized by the presence of two azo groups (-N=N-) within its molecular structure Azo compounds are well-known for their vivid colors and are widely used in dyeing processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide typically involves an azo coupling reaction. This process starts with the diazotization of an aromatic amine to form a diazonium salt, which then reacts with another aromatic compound to form the azo bond. The reaction conditions often include an acidic medium for diazotization and a basic medium for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are frequently used.
Substitution: Reagents like halogens and sulfonic acids are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Azoxy compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated azo compounds.
Scientific Research Applications
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
Mechanism of Action
The mechanism of action of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins and nucleic acids, thereby exerting various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dual azo groups and the presence of a carboximidamide moiety make it particularly versatile in various applications compared to other similar azo compounds .
Properties
Molecular Formula |
C19H16N6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-phenyldiazenylphenyl)diazenyl]benzenecarboximidamide |
InChI |
InChI=1S/C19H16N6O/c20-19(21)13-6-8-15(9-7-13)23-25-17-12-16(10-11-18(17)26)24-22-14-4-2-1-3-5-14/h1-12,26H,(H3,20,21) |
InChI Key |
NKLDVTYKPPGNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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